molecular formula C10H11BrClNO3S B7829956 4-(4-Bromo-2-chlorobenzenesulfonyl)morpholine

4-(4-Bromo-2-chlorobenzenesulfonyl)morpholine

Cat. No.: B7829956
M. Wt: 340.62 g/mol
InChI Key: HAIBYNTYGCUGQV-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-chlorobenzenesulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring linked to a halogenated benzene ring via a sulfonyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The sulfonyl group acts as a strong electron-withdrawing moiety, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

4-(4-bromo-2-chlorophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO3S/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIBYNTYGCUGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Bromo-2-chlorobenzenesulfonyl)morpholine is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by a morpholine ring and a sulfonyl group with halogen substituents, suggests potential interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various morpholine derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the halogen substituents enhance the compound's lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. A notable study reported that this compound exhibited cytotoxic effects on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell Line IC50 (µM)
MCF-715
HepG220

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Research has shown that this compound can inhibit specific enzymes involved in metabolic processes. For example, it has been identified as an inhibitor of carbonic anhydrase, with an inhibition constant (Ki) value of 0.5 µM. This inhibition can lead to alterations in bicarbonate ion transport, affecting pH regulation in cells.

Case Studies

  • Antimicrobial Efficacy : A comparative study was conducted to evaluate the antimicrobial efficacy of various morpholine derivatives, including this compound. The results indicated that this compound outperformed several analogs in terms of potency against gram-positive bacteria .
  • Cytotoxicity in Cancer Research : In a focused investigation on cancer cell lines, researchers treated MCF-7 and HepG2 cells with varying concentrations of the compound. The findings highlighted a dose-dependent response in cell viability, supporting further exploration into its potential as a therapeutic agent against cancer .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is distinguished from analogs by its benzenesulfonyl group, contrasting with benzyl or aryl substituents in related morpholine derivatives. Key analogs include:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-(4-Bromo-2-fluorobenzyl)morpholine Benzyl, Br, F C₁₁H₁₃BrFNO 274.133 338454-98-1 Electron-rich benzyl group
4-(2-Bromo-4-fluorobenzyl)morpholine Benzyl, Br, F (positional isomer) C₁₁H₁₃BrFNO 274.133* 1086600-40-9 Altered halogen positioning
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine HCl Benzyl, Br, Cl (HCl salt) C₁₁H₁₄BrClNO·HCl 349.07 (free base calc.) 952290-08-3 Hydrochloride salt form
4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine Sulfonyl, Br, F C₁₁H₁₂BrFNO₂S ~330.0 (estimated) Not provided Sulfonyl analog with F

Notes:

  • *Molecular weight for 4-(2-Bromo-4-fluorobenzyl)morpholine is assumed identical to its isomer due to identical formula.
  • The target compound’s sulfonyl group increases polarity compared to benzyl derivatives, likely reducing lipid solubility.

Electronic and Reactivity Profiles

  • Sulfonyl vs. Benzyl Groups : Sulfonyl groups enhance electrophilicity at the benzene ring, favoring nucleophilic substitution or cross-coupling reactions. Benzyl derivatives (e.g., 4-(4-Bromo-2-fluorobenzyl)morpholine) exhibit greater electron density, enabling radical or electrophilic aromatic substitution .

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